molecular formula C6H13NO3 B12109010 2-Amino-4-hydroxyhexanoic acid

2-Amino-4-hydroxyhexanoic acid

Cat. No.: B12109010
M. Wt: 147.17 g/mol
InChI Key: DMCRWAJLYOEMSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-hydroxyhexanoic acid can be achieved through various methods. One notable method involves the Diels-Alder reaction of a sorbic acid derivative with an acyl nitroso compound. This reaction is facilitated by the presence of L-proline, which acts as a chiral auxiliary and ensures the proper regioselectivity . The process involves multiple steps, including the formation of an acylnitroso intermediate and subsequent cycloaddition to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methodologies. The use of recyclable chiral auxiliaries and efficient reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-hydroxyhexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-hydroxyhexanoic acid is unique due to its specific positioning of the amino and hydroxyl groups on the hexanoic acid backbone. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-amino-4-hydroxyhexanoic acid

InChI

InChI=1S/C6H13NO3/c1-2-4(8)3-5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)

InChI Key

DMCRWAJLYOEMSK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C(=O)O)N)O

Origin of Product

United States

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